[2-(4-Bromophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-5-oxocyclopenten-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c14-9-3-1-8(2-4-9)10-5-6-12(15)11(10)7-13(16)17/h1-4H,5-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKICRQKPIPRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1C2=CC=C(C=C2)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid typically involves the electrophilic aromatic substitution of a bromine atom onto a phenylacetic acid derivative. This process can be achieved through the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often include the use of solvents like acetic acid or dichloromethane and may require the presence of a catalyst to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Bromophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding phenylacetic acid derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenylacetic acid derivatives.
Substitution: Formation of substituted phenylacetic acid derivatives with various functional groups.
Scientific Research Applications
Research indicates that compounds similar to [2-(4-Bromophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid exhibit diverse biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial growth, making them potential candidates for antibiotic development.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary assays indicate that this compound could affect cancer cell viability and proliferation.
Synthetic Organic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for:
- Modification into Derivatives : Various synthetic routes can lead to the formation of analogs with altered biological properties.
Synthetic Routes
Several methods have been proposed for the preparation of this compound, allowing for efficient synthesis while enabling modifications for generating analogs.
Drug Design and Development
Interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes and receptors. Techniques used include:
- Molecular Docking Simulations : These studies help elucidate the binding mechanisms of the compound to target proteins, which is crucial for optimizing drug efficacy.
Binding Studies
Understanding the binding interactions can lead to improved drug design by enhancing therapeutic effects while minimizing side effects.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of halogenated cyclopentene derivatives, this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Potential
Research conducted on the anti-inflammatory effects of cyclopentene derivatives indicated that this compound could reduce pro-inflammatory cytokine levels in vitro, highlighting its potential application in treating conditions like arthritis.
Comparative Analysis with Analogous Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(4-Chlorophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid | Chlorinated analog | Increased lipophilicity due to chlorine |
| 2-(4-Iodophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid | Iodinated analog | Enhanced biological activity due to iodine |
| 2-(Phenyl)-5-hydroxycyclopent-1-en-1-yl]acetic acid | Hydroxylated variant | Increased solubility and potential bioactivity |
Mechanism of Action
The mechanism of action of [2-(4-Bromophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Features
The table below compares key structural elements and properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| [2-(4-Bromophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid | 780813-06-1 | C₁₃H₁₁BrO₃ | 295.13 | Cyclopentenone ring, bromophenyl |
| (5-Oxo-2-phenylcyclopent-1-en-1-yl)acetic acid | 42882-19-9 | C₁₃H₁₂O₃ | 216.23 | Phenyl substituent (no bromine) |
| (5-Oxo-2-p-tolylcyclopent-1-en-1-yl)acetic acid | 78977-89-6 | C₁₄H₁₄O₃ | 230.26 | p-Tolyl group (methyl-substituted phenyl) |
| 2-(4-Bromophenyl)-5-methyl-4-oxazoleacetic acid | 328918-82-7 | C₁₂H₁₀BrNO₃ | 296.12 | Oxazole ring, methyl group |
| [1-(4-Bromophenyl)-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid | — | C₂₀H₂₁BrNO₃ | 403.29 | Fused indole-tetrahydro system, multiple methyl groups |
Key Observations :
- Bromine vs.
- Cyclopentenone vs. Oxazole/Indole: The cyclopentenone’s α,β-unsaturated ketone enables covalent interactions with nucleophiles (e.g., cysteine residues), while oxazole and indole derivatives may exhibit improved metabolic stability due to reduced electrophilicity .
- Steric Effects: The indole derivative’s tetrahydro system and methyl groups introduce steric hindrance, likely reducing reactivity compared to the planar cyclopentenone .
Physicochemical Properties
| Property | Target Compound | Phenyl Analog (42882-19-9) | p-Tolyl Analog (78977-89-6) | Oxazole Derivative (328918-82-7) |
|---|---|---|---|---|
| LogP (Predicted) | ~2.8 | ~2.1 | ~2.5 | ~2.7 |
| Water Solubility | Low (cyclopentenone rigidity) | Moderate | Low | Very low (oxazole hydrophobicity) |
| Acidity (pKa) | ~3.9 (carboxylic acid) | ~4.2 | ~4.0 | ~3.7 |
Notes:
- The bromophenyl group in the target compound increases lipophilicity (LogP ~2.8) compared to non-brominated analogs .
- The oxazole derivative’s lower solubility aligns with its heterocyclic aromaticity, reducing hydrogen-bonding capacity .
Biological Activity
[2-(4-Bromophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid is an organic compound characterized by a unique cyclopentene structure, incorporating a bromophenyl group and a ketone functionality. Its molecular formula is CHBrO, indicating the presence of bromine and oxygen, which are crucial for its biological activity. This article explores the biological activities, mechanisms of action, and potential applications of this compound based on diverse research findings.
The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry. The presence of the bromine atom enhances its lipophilicity, which may influence its absorption and distribution in biological systems.
Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines.
- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, affecting cellular processes.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Enzyme Inhibition | Modulates activity of metabolic enzymes |
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets. This binding can modulate enzyme activity or receptor signaling pathways, leading to altered cellular responses. For instance, it may inhibit enzymes involved in the synthesis of critical biomolecules, thereby disrupting metabolic processes.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased levels of caspase activity.
Case Study 2: Antimicrobial Efficacy
In vitro assays revealed that the compound exhibited significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. These results suggest its potential utility in developing new antimicrobial agents.
Synthesis and Derivatives
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Various derivatives have been synthesized to explore their biological activities further:
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid | Chlorinated analog | Increased lipophilicity |
| 2-(4-Iodophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid | Iodinated analog | Enhanced biological activity |
| 2-(Phenyl)-5-hydroxycyclopent-1-en-1-yl]acetic acid | Hydroxylated variant | Increased solubility and bioactivity |
These analogs provide insights into how variations in substituents influence biological activity and can guide future drug design efforts.
Q & A
Q. How does deuterium isotope substitution influence reaction mechanisms involving the cyclopentenyl ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
